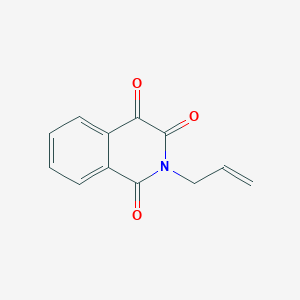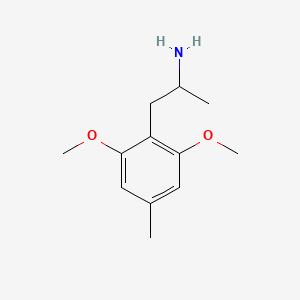
M-17055 Free
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alilusem is a quinolinone sulfooxime and inhibitor of Na-K-Cl cotransporters 1 and 2 with diuretic activity.
Scientific Research Applications
Absorption of Electromagnetic Waves
M-17055 Free has been utilized in electromagnetic research. Bérenger (1994) developed a new technique for free-space simulation to solve unbounded electromagnetic problems using the finite-difference time-domain method, incorporating an absorbing layer designed to absorb electromagnetic waves without reflection (Bérenger, 1994).
Wave Energy Conversion
Jama et al. (2015) explored the application of model free control (MFC) to control the oscillation of single body heaving waves energy converters, aiming to maximize electrical energy output. This research indicates the potential of this compound in optimizing energy conversion in marine environments (Jama et al., 2015).
X-Ray Free-Electron Laser
Marinelli et al. (2015) reported on the generation of mJ-level two-color hard X-ray pulses with an X-ray free-electron laser. This new two-color X-ray free-electron laser, offering improved intensity and temporal coherence, can enable a wide range of scientific applications, demonstrating the relevance of this compound in advanced photon science (Marinelli et al., 2015).
Research on Nanocrystals and Viruses
Maia and Hajdu (2016) highlighted the use of X-ray free-electron lasers in structural biology, particularly in studying nanocrystals, single virus particles, and other biological entities. This research underscores the importance of this compound in facilitating advanced biological and material science investigations (Maia & Hajdu, 2016).
Machine Learning and Physical Sciences
Carleo et al. (2019) discussed the intersection of machine learning and physical sciences, encompassing a range of applications including quantum computing and materials physics. This research suggests potential applications of this compound in the realm of computational and theoretical physics (Carleo et al., 2019).
Microbial Fuel Cells
Logan et al. (2006) provided insights into microbial fuel cell (MFC) research, indicating this compound's potential use in environmental and materials engineering for energy production and waste management (Logan et al., 2006).
End-Point Binding Free Energy Calculation
Wang et al. (2019) discussed molecular mechanics Poisson-Boltzmann surface area and molecular mechanics generalized Born surface area methods for binding free energy prediction. This review suggests applications of this compound in drug design and biomolecular studies (Wang et al., 2019).
Gravity Exploration in Space
Ertmer et al. (2009) proposed a satellite mission for testing the Equivalence Principle in the quantum domain using matter wave explorer of gravity. This mission, utilizing free fall of Rubidium and Potassium isotopes in space, indicates this compound's potential for fundamental physics research (Ertmer et al., 2009).
Data Infrastructure for Photon and Neutron Sources
Bicarregui et al. (2015) emphasized the importance of managing, visualizing, and analyzing large data volumes in scientific research at large-scale facilities like synchrotrons and neutron sources, suggesting this compound's application in data-intensive scientific research (Bicarregui et al., 2015).
Network System Modeling
Binkert et al. (2006) developed the M5 simulator for research in TCP/IP networking, demonstrating this compound's use in simulating networked systems and highlighting its potential for computer science and networking research (Binkert et al., 2006).
Free-Energy Calculations in Molecular Dynamics
Hansen and van Gunsteren (2014) reviewed the application of free-energy calculations in molecular dynamics for areas like molecular recognition and protein folding, pointing to this compound's use in computational chemistry and bioinformatics (Hansen & van Gunsteren, 2014).
properties
CAS RN |
791024-52-7 |
|---|---|
Molecular Formula |
C17H15ClN2O5S |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate |
InChI |
InChI=1S/C17H15ClN2O5S/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20/h2-7,10H,8-9H2,1H3,(H,22,23,24) |
InChI Key |
QQCSUWGQBREWRO-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)O)/C3=C2C=C(C=C3)Cl |
SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl |
synonyms |
7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid alilusem alilusem potassium M 17055 M-17055 M17055 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol](/img/structure/B3063696.png)

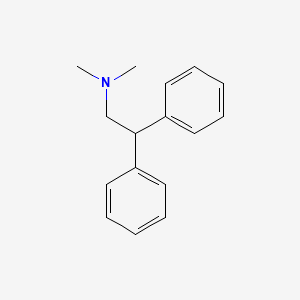
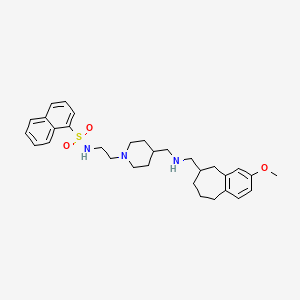
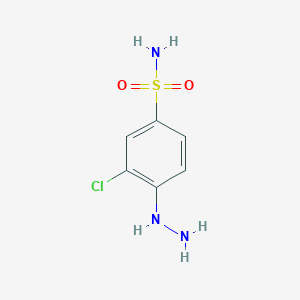


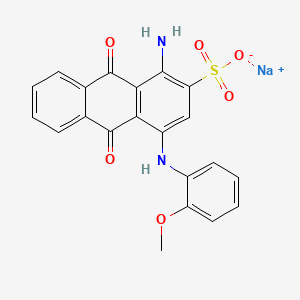
![4-[2-(5-Phenyl-pentylamino)-ethyl]-phenol](/img/structure/B3063763.png)
![N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B3063791.png)
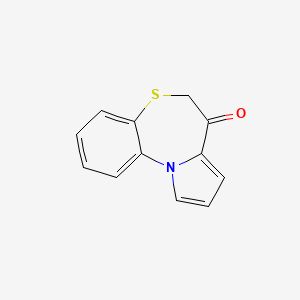
![5-nitro-2-(pyridin-2-yl)-1-(2-(pyridin-4-yl) ethyl)-1H-benzo[d]imidazole](/img/structure/B3063808.png)
